molecular formula C13H22O3 B2716557 Tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate CAS No. 122699-63-2

Tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B2716557
CAS No.: 122699-63-2
M. Wt: 226.316
InChI Key: BCSOAVKZVJQFSH-UHFFFAOYSA-N
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Description

Tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound with the molecular formula C₁₃H₂₂O₃ and a molecular weight of 226.31 g/mol . This compound is characterized by its unique bicyclo[3.1.1]heptane structure, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate typically involves the reaction of bicyclo[3.1.1]heptane derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 5-carboxybicyclo[3.1.1]heptane-1-carboxylate.

    Reduction: 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-methanol.

    Substitution: Various substituted bicyclo[3.1.1]heptane derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate depends on its specific application. In drug design, its rigid bicyclic structure can interact with molecular targets such as enzymes or receptors, enhancing binding affinity and specificity. The ester group can be hydrolyzed in vivo to release the active hydroxymethyl derivative, which can then exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-(hydroxymethyl)bicyclo[31Its rigid bicyclic structure also makes it a valuable scaffold in drug design and material science .

Properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-11(2,3)16-10(15)13-6-4-5-12(7-13,8-13)9-14/h14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSOAVKZVJQFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CCCC(C1)(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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